![molecular formula C15H26O B057986 8-Demethylisoambroxide CAS No. 82079-83-2](/img/structure/B57986.png)
8-Demethylisoambroxide
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Overview
Description
8-Demethylisoambroxide (8-DMIA) is a naturally occurring compound found in essential oils, such as those derived from oregano, thyme, and basil. It is a monoterpene that has been studied for its potential medicinal properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. 8-DMIA has been found to have a wide range of therapeutic applications, including the treatment of skin diseases, respiratory illnesses, and gastrointestinal disorders.
Scientific Research Applications
8-Demethylisoambroxide has been studied for its potential therapeutic applications. In vitro studies have shown that this compound has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. This compound has also been studied for its potential to inhibit the growth of cancer cells. In addition, this compound has been studied for its ability to reduce the symptoms of respiratory illnesses, such as asthma, and gastrointestinal disorders, such as irritable bowel syndrome.
Mechanism of Action
The exact mechanism of action of 8-Demethylisoambroxide is not yet fully understood. However, it is believed to act through its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals. This compound is also thought to act by modulating the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects. This compound has also been found to inhibit the growth of cancer cells, reduce the symptoms of respiratory illnesses, and reduce the symptoms of gastrointestinal disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Demethylisoambroxide in laboratory experiments include its availability, low cost, and wide range of therapeutic applications. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can limit its use in certain experiments. In addition, this compound is a volatile compound, meaning that it can easily evaporate, which can lead to inaccurate results if not handled properly.
Future Directions
There are many potential future directions for research on 8-Demethylisoambroxide. These include further studies on its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects, as well as its potential to inhibit the growth of cancer cells. In addition, further research could be conducted on the mechanism of action of this compound and its potential therapeutic applications. Finally, more research could be conducted on the advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
8-Demethylisoambroxide is synthesized from the essential oils of oregano, thyme, and basil by steam distillation. This process involves heating the essential oils to a high temperature and then condensing the resulting vapor. The resulting liquid is then separated into its component compounds, including this compound. This compound can also be synthesized from its precursor, isopulegol, by a process called hydroformylation. This involves the reaction of isopulegol with a mixture of carbon monoxide and hydrogen in the presence of a catalyst.
properties
IUPAC Name |
(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEPBOBQYDJNON-PWNZVWSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCO3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82079-83-2 |
Source
|
Record name | 8-Demethylisoambroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-DEMETHYLISOAMBROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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